n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide
Overview
Description
n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide: is an organic compound with a molecular formula of C12H18N2O3S. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propionamide moiety. It is known for its applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials with unique characteristics.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide typically involves the reaction of 4-(n,n-Dimethylsulfamoyl)phenylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(n,n-Dimethylsulfamoyl)phenylamine+Propionyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate enzymatic activity by binding to the active site or allosteric sites of enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide
- 4-(n,n-Dimethylsulfamoyl)phenylboronic acid
- n-(5-(4-(n,n-Dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
Uniqueness:
- The presence of the propionamide moiety distinguishes n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide from its analogs.
- Its specific chemical structure imparts unique reactivity and interaction profiles, making it suitable for particular applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-11(14)12-9-5-7-10(8-6-9)17(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUPNEKLFPDMFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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